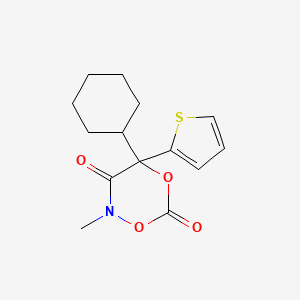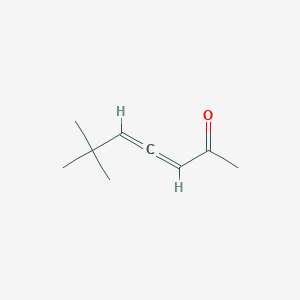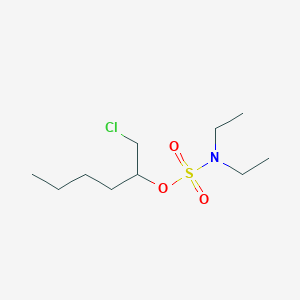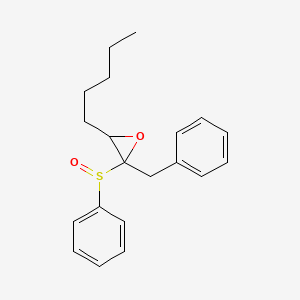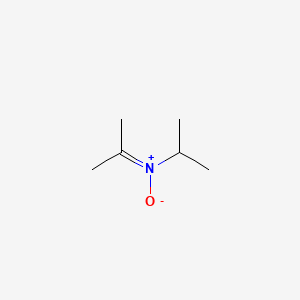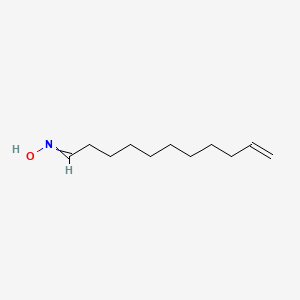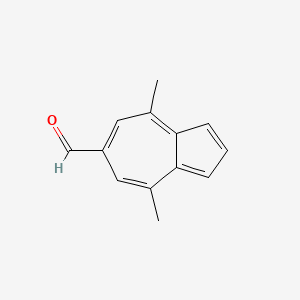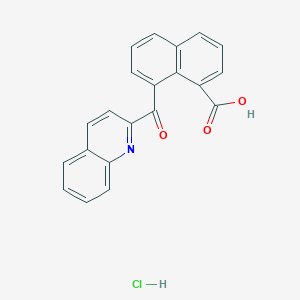
8-(Quinoline-2-carbonyl)naphthalene-1-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Quinoline-2-carbonyl)naphthalene-1-carboxylic acid;hydrochloride is a complex organic compound that features both quinoline and naphthalene moieties. The presence of these two aromatic systems makes it a compound of interest in various fields, including medicinal chemistry and materials science. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Quinoline-2-carbonyl)naphthalene-1-carboxylic acid;hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of quinoline-2-carboxylic acid with naphthalene-1-carboxylic acid under acidic conditions. This reaction is often facilitated by catalysts such as phosphorus trichloride or other dehydrating agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
8-(Quinoline-2-carbonyl)naphthalene-1-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position.
Major Products
The major products formed from these reactions include various quinoline and naphthalene derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
8-(Quinoline-2-carbonyl)naphthalene-1-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 8-(Quinoline-2-carbonyl)naphthalene-1-carboxylic acid;hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to DNA, inhibiting replication and transcription processes.
Pathways Involved: The compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline-2,4-dione: Shares the quinoline moiety but lacks the naphthalene component.
Naphthalene-1-carboxylic acid: Contains the naphthalene moiety but lacks the quinoline component.
Uniqueness
8-(Quinoline-2-carbonyl)naphthalene-1-carboxylic acid;hydrochloride is unique due to the combination of quinoline and naphthalene moieties, which confer distinct chemical and biological properties. This dual aromatic system enhances its ability to interact with various biological targets, making it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
93272-81-2 |
|---|---|
Fórmula molecular |
C21H14ClNO3 |
Peso molecular |
363.8 g/mol |
Nombre IUPAC |
8-(quinoline-2-carbonyl)naphthalene-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H13NO3.ClH/c23-20(18-12-11-13-5-1-2-10-17(13)22-18)15-8-3-6-14-7-4-9-16(19(14)15)21(24)25;/h1-12H,(H,24,25);1H |
Clave InChI |
OXEBXAMKTKYJKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)C3=CC=CC4=C3C(=CC=C4)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


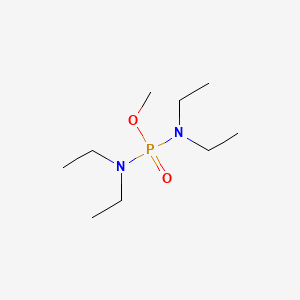
![2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal](/img/structure/B14354999.png)

